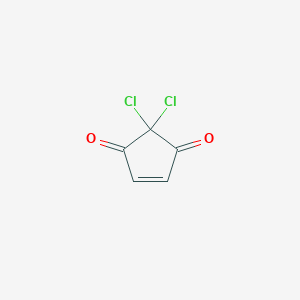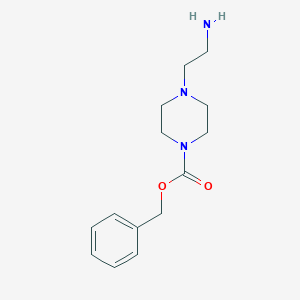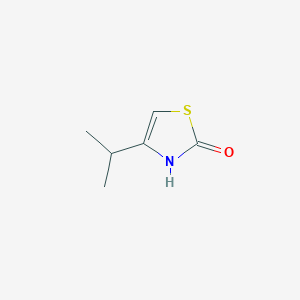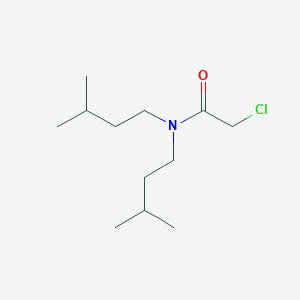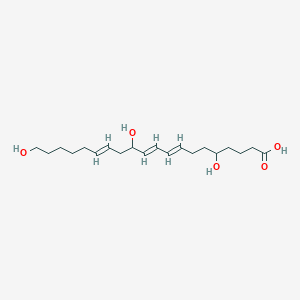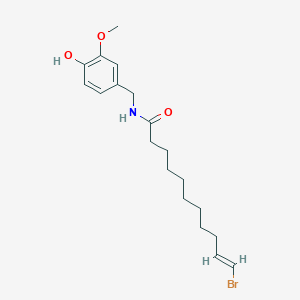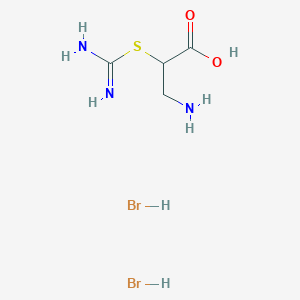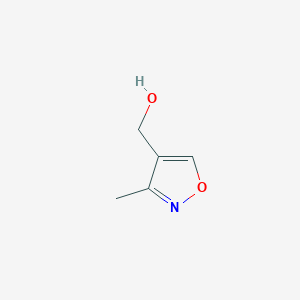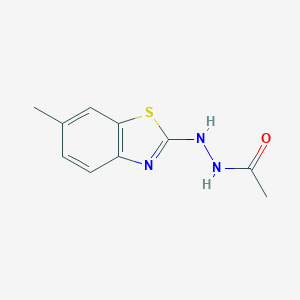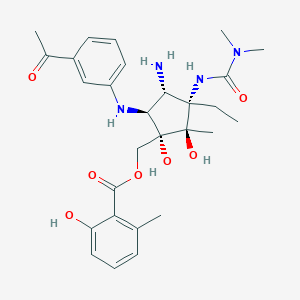
7-Deoxypactamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Deoxypactamycin is a natural product that belongs to the pactamycin family of antibiotics. It was first isolated from Streptomyces pactum in 1986 and has since been the subject of extensive research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Effects of Composite Antimicrobial Peptides in Piglets
A study by Xiao et al. (2013) examined the effects of composite antimicrobial peptides (CAP) on intestinal injury in piglets challenged with deoxynivalenol (DON). The study found that CAP improved intestinal morphology and promoted intestinal epithelial cell proliferation and protein synthesis, indicating that CAP could repair intestinal injury induced by DON (Xiao et al., 2013).
Validamycin's Impact on Diaphorina Citri
Yu et al. (2020) conducted a comparative transcriptome analysis to understand the molecular changes in Diaphorina citri after exposure to validamycin. The study identified differentially expressed genes (DEGs) that were mainly involved in “small molecule process”, “structural molecule activity” and “transition metal ion binding”. RNA interference of specific genes significantly affected D. citri molting, suggesting potential RNA interference targets for pest control (Yu et al., 2020).
Mammalian TOR: A Homeostatic ATP Sensor
Research by Dennis et al. (2001) demonstrated that the mammalian Target of Rapamycin (mTOR) pathway is influenced by the intracellular concentration of ATP, independent of the abundance of amino acids, establishing mTOR as an ATP sensor (Dennis et al., 2001).
Novel Pactamycin Analogs in HNSCC Cells
A study by Guha et al. (2015) characterized the effects of two novel biosynthetically engineered analogs of pactamycin in head and neck squamous cell carcinoma (HNSCC) cell lines. The study found that these analogs induce senescence and inhibit proliferation of HNSCC cells via accumulation in S-phase through the possible contribution of p53 (Guha et al., 2015).
Combined mTOR and Autophagy Inhibitors in Mammary Tumours
Research by Seront et al. (2013) explored the potential of combining mTOR and autophagy inhibitors to treat mammary tumors. The study found that rapamycin significantly contributes to tumor growth inhibition and normalization of the tumor vasculature through potent antiangiogenic effects (Seront et al., 2013).
Propriétés
Numéro CAS |
104820-96-4 |
|---|---|
Nom du produit |
7-Deoxypactamycin |
Formule moléculaire |
C28H38N4O7 |
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
[(1S,2R,3S,4S,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-3-ethyl-1,2-dihydroxy-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C28H38N4O7/c1-7-27(31-25(36)32(5)6)22(29)23(30-19-12-9-11-18(14-19)17(3)33)28(38,26(27,4)37)15-39-24(35)21-16(2)10-8-13-20(21)34/h8-14,22-23,30,34,37-38H,7,15,29H2,1-6H3,(H,31,36)/t22-,23-,26+,27-,28+/m0/s1 |
Clé InChI |
ZDHIGMAZJWYGPX-YONDKBSQSA-N |
SMILES isomérique |
CC[C@@]1([C@H]([C@@H]([C@@]([C@]1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |
SMILES |
CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |
SMILES canonique |
CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |
Autres numéros CAS |
104820-96-4 |
Synonymes |
7-deoxypactamycin cranomycin PD 113618 PD-113618 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
